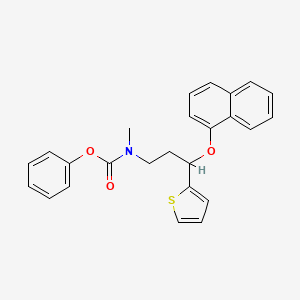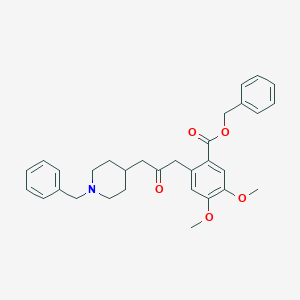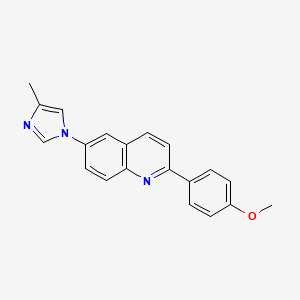
2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenyl group and a methylimidazolyl group attached to the quinoline core, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using appropriate methoxybenzene derivatives.
Attachment of the Methylimidazolyl Group: The methylimidazolyl group can be attached through nucleophilic substitution reactions using methylimidazole and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Chemical Biology: Researchers use the compound to study biological pathways and molecular interactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinoline: Lacks the methoxy and methylimidazolyl groups, which may result in different biological activity.
6-(4-Methylimidazol-1-yl)quinoline: Lacks the methoxyphenyl group, potentially altering its chemical properties.
2-(4-Methoxyphenyl)quinoline: Lacks the methylimidazolyl group, which may affect its interaction with biological targets.
Uniqueness
2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinoline is unique due to the presence of both the methoxyphenyl and methylimidazolyl groups. These functional groups may enhance its biological activity and specificity, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C20H17N3O |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-6-(4-methylimidazol-1-yl)quinoline |
InChI |
InChI=1S/C20H17N3O/c1-14-12-23(13-21-14)17-6-10-20-16(11-17)5-9-19(22-20)15-3-7-18(24-2)8-4-15/h3-13H,1-2H3 |
Clé InChI |
RPVABAYBPYFUMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C=N1)C2=CC3=C(C=C2)N=C(C=C3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



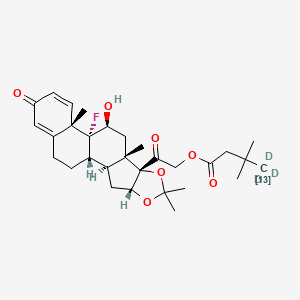
![6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13856595.png)
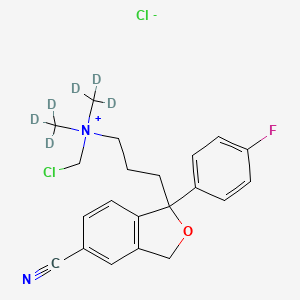
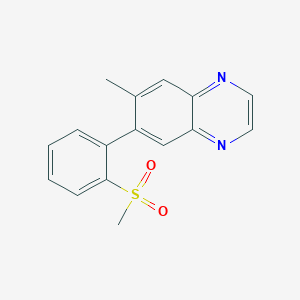
![(6R)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate](/img/structure/B13856620.png)
![[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)
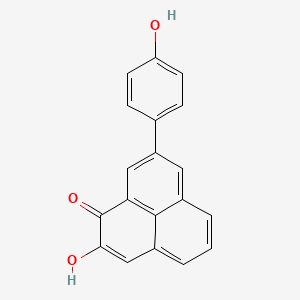
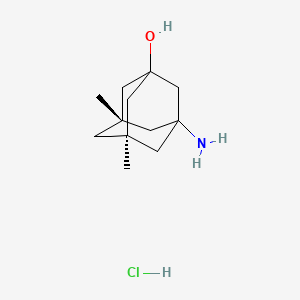
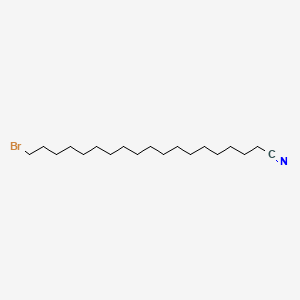
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13856657.png)
![[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B13856661.png)
